molecular formula C12H13NO2 B15333614 6,7-Dimethoxy-3-methylisoquinoline CAS No. 20232-43-3

6,7-Dimethoxy-3-methylisoquinoline

Cat. No.: B15333614
CAS No.: 20232-43-3
M. Wt: 203.24 g/mol
InChI Key: SBCYNRRRJNAROD-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-methylisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of methoxy groups at the 6th and 7th positions and a methyl group at the 3rd position distinguishes this compound from other isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-methylisoquinoline can be achieved through various synthetic routes. One common method involves the nitration of 6,7-dimethoxy-1-methylisoquinoline at the 8th position, followed by oxidation to form the nitro aldehyde. This intermediate is then condensed with nitromethane using alumina as a base to yield the corresponding alcohol. Dehydration of this alcohol produces the nitroethene, which, upon treatment with iron and acetic acid, forms this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro aldehydes and other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include nitromethane, alumina, iron, acetic acid, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

Major products formed from these reactions include nitro aldehydes, nitroethenes, and various substituted isoquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-3-methylisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-methylisoquinoline involves its interaction with various molecular targets and pathways. For example, it has been shown to affect calcium currents by modulating the function of muscarinic acetylcholine receptors and 5-hydroxytryptamine receptors. This modulation can lead to changes in muscle contractility and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,7-Dimethoxy-3-methylisoquinoline include other isoquinoline derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to modulate calcium currents and interact with neurotransmitter receptors makes it a compound of interest for further research and potential therapeutic applications .

Properties

IUPAC Name

6,7-dimethoxy-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-4-9-5-11(14-2)12(15-3)6-10(9)7-13-8/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCYNRRRJNAROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(C=C2C=N1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801297311
Record name 6,7-Dimethoxy-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20232-43-3
Record name 6,7-Dimethoxy-3-methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20232-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethoxy-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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